molecular formula C11H14ClNO B571598 N-Hydroxy Lorcaserin CAS No. 1421747-19-4

N-Hydroxy Lorcaserin

Cat. No.: B571598
CAS No.: 1421747-19-4
M. Wt: 211.689
InChI Key: OBKJFJJRKLOMQV-QMMMGPOBSA-N
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Description

N-Hydroxy Lorcaserin is a derivative of Lorcaserin, a compound known for its selective serotonin 2C receptor agonist properties. Lorcaserin has been primarily used in the treatment of obesity due to its ability to regulate appetite and food intake. This compound, with the molecular formula C11H14ClNO, is a metabolite of Lorcaserin and has been studied for its potential effects and applications in various fields .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Hydroxy Lorcaserin primarily targets the serotonin 2C receptor (5-HT2C receptor) in the brain . These receptors are located almost exclusively in the brain, particularly in regions such as the choroid plexus, cortex, hippocampus, cerebellum, amygdala, thalamus, and hypothalamus . The 5-HT2C receptor plays a crucial role in regulating appetite and satiety .

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . It selectively activates these receptors, particularly in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation leads to increased satiety and decreased food intake .

Biochemical Pathways

The activation of the 5-HT2C receptors by this compound stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increase in the release of alpha-melanocortin stimulating hormone, which results in decreased food intake and increased satiety .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For the parent compound Lorcaserin, it is known that it undergoes extensive hepatic metabolism, has a half-life of approximately 11 hours, and is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the serotonin system and the subsequent regulation of appetite. By selectively activating the 5-HT2C receptors, this compound influences the release of alpha-melanocortin stimulating hormone, which leads to increased feelings of satiety and decreased food intake .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the efficacy of Lorcaserin, the parent compound, can be enhanced when used in conjunction with lifestyle modifications such as increased physical activity and calorie restriction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Lorcaserin involves several steps, starting from the precursor Lorcaserin. One common method includes the hydroxylation of Lorcaserin using specific reagents and catalysts. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the N-Hydroxy derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Lorcaserin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Lorcaserin, such as ketones, aldehydes, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy Lorcaserin is unique due to its specific hydroxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. Its selective action on serotonin 2C receptors, combined with its potential metabolic stability, makes it a compound of interest for further research and development .

Properties

IUPAC Name

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJFJJRKLOMQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421747-19-4
Record name Lorcaserin N-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN N-HYDROXY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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